molecular formula C17H16N2O B2471748 N-[2-(1H-indol-3-yl)ethyl]benzamide CAS No. 4753-09-7

N-[2-(1H-indol-3-yl)ethyl]benzamide

Cat. No.: B2471748
CAS No.: 4753-09-7
M. Wt: 264.328
InChI Key: KTEDBFKQSUUOQJ-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]benzamide is a useful research compound. Its molecular formula is C17H16N2O and its molecular weight is 264.328. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c20-17(13-6-2-1-3-7-13)18-11-10-14-12-19-16-9-5-4-8-15(14)16/h1-9,12,19H,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEDBFKQSUUOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601103639
Record name N-[2-(1H-indol-3-yl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601103639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201543
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

4753-09-7
Record name N-[2-(1H-indol-3-yl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601103639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Indole Derivative Medicinal Chemistry

The indole (B1671886) ring system is a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that can be modified to interact with a wide range of biological targets. sigmaaldrich.comambeed.com This prevalence is due to the indole nucleus being a key component of many natural and synthetic bioactive compounds, including the essential amino acid tryptophan and the neurotransmitter serotonin (B10506). sigmaaldrich.com

N-[2-(1H-indol-3-yl)ethyl]benzamide is structurally derived from tryptamine (B22526), an endogenous monoamine alkaloid. The presence of the tryptamine skeleton within its structure immediately places it in the broad and extensively studied class of indole derivatives. Researchers have long capitalized on the indole core to design molecules with diverse biological activities, including antimicrobial and anticancer properties. chemicalbook.com The modification of the indole nitrogen or other positions on the ring system allows for the fine-tuning of a compound's electronic and steric properties, which in turn influences its interaction with biological targets. sigmaaldrich.commdpi.com

Placement Within Benzamide Derivative Pharmacological Research

The benzamide (B126) moiety is another critical component that positions N-[2-(1H-indol-3-yl)ethyl]benzamide within a well-established area of pharmacological research. Benzamide derivatives are known to exhibit a wide array of biological effects and are found in numerous approved drugs. kemitek.org The substitution pattern on the benzene (B151609) ring of the benzamide group can significantly alter the pharmacological profile of the molecule.

The incorporation of the benzamide group onto the tryptamine (B22526) scaffold introduces a new set of potential interactions with biological receptors and enzymes. For instance, research on various benzamide derivatives has revealed their potential as nitric oxide production inhibitors. kemitek.org The amide linkage itself is a key structural feature, providing a hydrogen bond donor and acceptor, which can be crucial for binding to target proteins. The synthesis of various derivatives, such as those with furan-carboxamide or other functionalities attached to the benzamide ring, highlights the efforts to explore the chemical space around this core structure for enhanced therapeutic potential. mdpi.com

Overview of N 2 1h Indol 3 Yl Ethyl Benzamide S Role As a Synthetic Scaffold

Direct Synthesis of this compound

The most straightforward approach to this compound involves the formation of an amide bond between tryptamine (2-(1H-indol-3-yl)ethanamine) and a benzoic acid derivative.

Amide Bond Formation via Coupling Reagents

The direct coupling of tryptamine with benzoic acid or its activated derivatives is a common and effective method for synthesizing this compound. This reaction is typically facilitated by a variety of coupling reagents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. luxembourg-bio.com

A range of coupling reagents have been developed to promote amide bond formation, each with its own advantages in terms of reactivity, yield, and suppression of side reactions. rsc.org Commonly used classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. peptide.comsigmaaldrich.com

Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are classic reagents for this transformation. peptide.com The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can minimize side reactions such as racemization. luxembourg-bio.com

Phosphonium reagents , like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), and aminium/uronium reagents , such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), are also highly efficient for peptide and amide bond synthesis. peptide.comsigmaaldrich.combachem.com These reagents often provide high yields and are suitable for a wide range of substrates. peptide.com More recent developments include reagents like COMU, which is based on OxymaPure and is considered a safer alternative to HOBt-based reagents. sigmaaldrich.combachem.comluxembourg-bio.com

A general procedure for the synthesis involves dissolving the starting amine in a suitable solvent like tetrahydrofuran, adding a base such as triethylamine, followed by the dropwise addition of the acyl halide. The reaction mixture is then typically heated under reflux. chemicalbook.com Another approach involves the reaction of an amine with a carboxylic acid in the presence of a coupling reagent and a base in a solvent like dichloromethane. orgsyn.org

Interactive Table: Common Coupling Reagents for Amide Bond Formation

Reagent Class Examples Common Additives Key Features
Carbodiimides DCC, DIC, EDC HOBt, OxymaPure Widely used, cost-effective. luxembourg-bio.compeptide.com
Phosphonium Salts PyBOP, PyAOP High coupling efficiency, less hazardous byproducts than BOP. peptide.comsigmaaldrich.com

Strategies for Indole Moiety Elaboration in Analogues

To create analogues with modified indole cores, synthetic strategies often begin with the construction of a substituted indole ring, which is then coupled to the benzamide side chain.

Fischer Indole Synthesis Applications

The Fischer indole synthesis is a powerful and versatile method for constructing the indole ring system from a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgmdpi.com This reaction proceeds through the formation of a phenylhydrazone, which then undergoes a luxembourg-bio.comluxembourg-bio.com-sigmatropic rearrangement to form the indole. wikipedia.org

The choice of acid catalyst is crucial and can include Brønsted acids like HCl, H₂SO₄, and polyphosphoric acid, or Lewis acids such as boron trifluoride and zinc chloride. wikipedia.orgmdpi.com This method allows for the introduction of substituents on the benzene (B151609) ring of the indole by starting with appropriately substituted phenylhydrazines. mdpi.com A palladium-catalyzed variation, known as the Buchwald modification, allows for the cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate. wikipedia.org The Fischer indole synthesis has been utilized in the creation of various indole derivatives, including those with pharmaceutical applications. wikipedia.orgnih.gov

Alkylation Reactions for Substituted Indoles

Alkylation of the indole nucleus is another key strategy for introducing substituents. The C3 position of indole is particularly susceptible to alkylation under both acidic and basic conditions. google.com Recent methods have focused on developing more selective and milder reaction conditions.

For instance, a method for the reductive alkylation at the C3 position of indoles involves treating the indole with an aldehyde in the presence of a Lewis acid and a silicon hydride reducing agent. google.com This is particularly useful for indoles with acid-sensitive substituents at the N1 position. google.com Another approach utilizes a B(C₆F₅)₃-catalyzed direct C3 alkylation of indoles with amine-based alkylating agents, which demonstrates high chemoselectivity and avoids common side reactions like N-methylation. acs.org N-alkylation of indoles can also be achieved using reagents like ethyl iodide in acetonitrile. rroij.com

Benzamide Moiety Functionalization Approaches in Analogues

Introducing substituents onto the benzamide portion of the molecule is crucial for creating diverse analogues. This is typically achieved by starting with a substituted benzoic acid or by modifying the benzamide ring through various aromatic substitution reactions.

Introduction of Aromatic Substituents

A common strategy involves the use of substituted benzoyl chlorides or benzoic acids in the initial amide bond formation step. orgsyn.orgresearchgate.net This allows for the direct incorporation of a wide array of functional groups onto the aromatic ring of the benzamide moiety.

Furthermore, direct electrophilic aromatic substitution reactions can be employed to functionalize the benzamide ring. For example, a Friedel-Crafts-type reaction using cyanoguanidine in the presence of a Brønsted superacid can directly introduce a carboxamide group onto an aromatic ring. nih.gov This method has been shown to work for a variety of arenes, leading to the formation of substituted benzamides. nih.gov

The synthesis of N-substituted benzamides can also be achieved through various other methods, including the reaction of amines with benzoyl chlorides or the direct condensation of carboxylic acids and amines under specific catalytic conditions. chemicalbook.comresearchgate.net For instance, an electrochemical method for the direct benzylic C(sp³)–H amidation has been developed to form secondary amides from benzylic substrates and primary benzamides. nih.gov

Interactive Table: Examples of Substituted Benzamide Analogues

Starting Benzoyl Derivative Resulting Substituent on Benzamide Ring Synthetic Approach
4-Biphenylcarbonyl chloride 4-phenyl Amide coupling with tryptamine derivative. google.com
3-Chlorobenzoyl chloride 3-chloro Electrochemical C-H amidation. nih.gov
4-Methylbenzoyl chloride 4-methyl Electrochemical C-H amidation. nih.gov

Incorporation of Heterocyclic Rings (e.g., Tetrazole)

The incorporation of heterocyclic rings, such as tetrazoles and thiazoles, into the this compound scaffold is a key strategy for modifying its physicochemical properties. Tetrazoles, in particular, are widely recognized as bioisosteres of carboxylic acids, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and lipophilicity. nih.govbeilstein-journals.orgrug.nlbeilstein-journals.org

A primary method for synthesizing 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between an organic nitrile and an azide (B81097) source, such as sodium azide or trimethylsilyl (B98337) azide. nih.govresearchgate.net This reaction can be catalyzed by zinc salts in water, providing a more environmentally benign alternative to traditional methods that use toxic organic solvents. researchgate.net For the synthesis of this compound analogues, this can be envisioned by using a benzonitrile (B105546) derivative bearing the tryptamine amide moiety, which is then converted to the corresponding tetrazole.

Multicomponent reactions (MCRs) offer a convergent and efficient route to highly substituted tetrazoles. nih.govrug.nlacs.org The Ugi tetrazole four-component reaction (UT-4CR), for instance, combines an amine, an aldehyde or ketone, an isocyanide, and hydrazoic acid to generate 1,5-disubstituted tetrazoles in a single step. acs.org This strategy allows for significant structural diversity, as various tryptamine derivatives could serve as the amine component. A recent approach involves using novel tetrazole aldehydes as building blocks in MCRs, further expanding the synthetic possibilities. beilstein-journals.orgbeilstein-journals.org

Beyond tetrazoles, other heterocycles can be introduced. For example, analogues like N-(2-(1H-indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide have been synthesized. researchgate.net The key step in this synthesis is the coupling of a pre-formed thiazole (B1198619) carboxylic acid with tryptamine via a mixed anhydride (B1165640) method, demonstrating the modularity of this synthetic approach. researchgate.net

Table 1: Comparison of Synthetic Methods for Tetrazole Incorporation
MethodKey ReactantsGeneral ConditionsAdvantagesReference
[2+3] CycloadditionOrganic Nitrile, Azide Source (e.g., NaN3)Often catalyzed by Lewis acids (e.g., Zn salts) in water or organic solvents.Good functional group tolerance; can be performed in aqueous media. researchgate.net
Ugi Tetrazole MCRAmine, Carbonyl, Isocyanide, Hydrazoic AcidOne-pot reaction, often at room temperature or with mild heating.High convergence and diversity; rapid assembly of complex molecules. nih.govacs.org
Building Block ApproachPre-formed Heterocyclic Carboxylic Acid, TryptamineStandard amide coupling conditions (e.g., mixed anhydride, coupling agents).Modular; allows for late-stage introduction of the heterocycle. researchgate.net

Advanced Synthetic Transformations for Complex Analogues

To access more complex and structurally unique analogues, advanced synthetic transformations are employed. These methods allow for the construction of novel ring systems and linkages that significantly alter the molecular architecture.

The introduction of a thioether linkage offers a stable, reduction-resistant alternative to disulfide bonds, which can be beneficial for creating more robust molecules. nih.gov A direct and efficient method for forging a C-S bond on the indole nucleus involves a one-pot reaction of indoles with p-quinone methides, using thiourea (B124793) as an inexpensive and user-friendly sulfur source. rsc.org This reaction is proposed to proceed through an S-(3-indolyl)isothiuronium intermediate, which then generates an indolethiol in situ. This nucleophilic thiol subsequently attacks the p-quinone methide to yield the desired thioether-linked product in good yields. rsc.org This methodology could be applied to tryptamine derivatives to create complex thioether-containing analogues.

Iterative strategies for building oligomeric structures linked by thioethers have also been developed, for instance, in the synthesis of carbacyclic β-(1→3)-glucan mimetics. nih.gov These methods typically involve the reaction of a free thiol with an enone, often promoted by a base like DBU, to form the thioether bond via a Michael addition. nih.gov Such a strategy could be adapted to link multiple indole-containing units together.

Table 2: Methods for Thioether Linkage Formation
MethodKey ReactantsSulfur SourceKey TransformationReference
One-pot Indole ThioetherificationIndole, p-Quinone MethideThioureaIn situ generation of indolethiol followed by 1,6-conjugate addition. rsc.org
Michael AdditionThiol, EnoneThiol reactantBase-catalyzed conjugate addition of a thiol to an α,β-unsaturated carbonyl. nih.gov

The integration of a pyrrole (B145914) ring to form a fused pyrroloindoline system represents a significant structural modification. Rhodium-catalyzed C-H activation and cyclization reactions have emerged as powerful tools for this purpose. acs.org A notable methodology involves the Rh(III)-catalyzed C-H activation/cyclization of N-carboxamide-directed indoles with alkynes, alkenes, or diazo compounds. acs.org This approach allows for the divergent synthesis of various five- and six-membered fused heterocycles.

Another elegant strategy is the catalytic asymmetric formal [3+2] cycloaddition of C(3)-substituted indoles with 4-aryl-1-sulfonyl-1,2,3-triazoles as carbene precursors. nih.govcapes.gov.br Using a chiral rhodium(II)-tetracarboxylate catalyst, this reaction proceeds with high levels of enantioselectivity to furnish a variety of aryl-substituted pyrroloindolines. nih.govcapes.gov.br These advanced cyclization reactions provide access to rigid, polycyclic scaffolds that are of great interest in drug discovery.

Table 3: Rhodium-Catalyzed Cyclization for Pyrroloindoline Synthesis
Catalyst SystemIndole SubstrateCoupling PartnerKey FeatureReference
Rh(III) ComplexN-Carboxamide IndoleAlkynes, Alkenes, Diazo compoundsDirecting-group assisted C-H activation for divergent synthesis. acs.org
Chiral Rh(II) TetracarboxylateC(3)-Substituted IndoleSulfonyl-1,2,3-triazolesEnantioselective formal [3+2] cycloaddition. nih.govcapes.gov.br

Enaminones are highly versatile intermediates in organic synthesis due to their unique electronic structure, which features a conjugated N-C=C-C=O system. This functionality allows them to react with a wide range of nucleophiles and electrophiles, making them ideal building blocks for constructing complex heterocyclic systems, including indole derivatives. nih.gov

Enaminones are typically synthesized by the reaction of a β-dicarbonyl compound with a primary or secondary amine, often requiring the azeotropic removal of water. A more direct method involves the reaction of β-diketones with dimethylformamide dimethylacetal (DMF-DMA).

Once formed, enaminones can undergo reactions with various nitrogen-based nucleophiles like hydrazine (B178648), hydroxylamine, guanidine, and urea (B33335) derivatives to generate a plethora of bioactive heterocyclic rings such as pyrazoles, isoxazoles, and pyridines. nih.govnih.gov For instance, reacting an enaminone with hydrazine hydrate (B1144303) can yield bipyrazole structures. nih.gov The reaction of tryptamine itself with alkynes in the presence of a superbase can produce indolyl enamines, which are structurally related and can be further functionalized. nih.gov These varied reactions showcase the potential of using enaminone chemistry to append complex heterocyclic moieties to a tryptamine-based scaffold, leading to novel and diverse indole derivatives.

Anti-inflammatory Research

The indole nucleus is a well-established scaffold in the development of anti-inflammatory agents. Derivatives of this compound have been synthesized and evaluated for their ability to modulate inflammatory pathways. Research has demonstrated that certain derivatives can effectively inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages. nih.govnih.gov

For instance, a study focusing on N'-acylhydrazone derivatives, which incorporate an indole moiety, revealed significant anti-inflammatory effects. The compound N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) was shown to reduce leukocyte migration in a dose-dependent manner in a peritonitis model. nih.govnih.gov At doses of 10 and 20 mg/kg, JR19 reduced leukocyte migration by 59% and 52%, respectively. nih.gov Further investigation in a subcutaneous air pouch model showed a 66% reduction in cell migration. nih.govnih.gov The anti-inflammatory effect of JR19 was found to be mediated through the nitric oxide pathway, as evidenced by the reversal of its effects in the presence of an iNOS inhibitor. nih.govnih.gov The compound also significantly decreased the levels of pro-inflammatory cytokines IL-6, TNF-α, IL-17, and IFN-γ. nih.govnih.gov

Another study on indole-2-one and 7-aza-2-oxindole derivatives, designed based on the structure of the known anti-inflammatory drug tenidap, also showed promising results. nih.gov Several of these compounds demonstrated potent inhibition of LPS-stimulated TNF-α and IL-6 release in RAW264.7 macrophages. nih.gov Specifically, compounds 7i and 8e were found to inhibit the expression of TNF-α, IL-6, COX-2, PGES, and iNOS in these cells. nih.gov Compound 7i also provided significant protection against LPS-induced septic death in mice. nih.gov

The table below summarizes the anti-inflammatory activity of selected this compound derivatives.

CompoundModel/AssayFinding
JR19 Carrageenan-induced peritonitisReduced leukocyte migration by 59% (10 mg/kg) and 52% (20 mg/kg). nih.gov
JR19 Subcutaneous air pouchReduced cell migration by 66%. nih.govnih.gov
7i LPS-stimulated RAW264.7 macrophagesInhibited expression of TNF-α, IL-6, COX-2, PGES, and iNOS. nih.gov
8e LPS-stimulated RAW264.7 macrophagesInhibited expression of TNF-α, IL-6, COX-2, PGES, and iNOS. nih.gov

Anticancer and Antitumor Investigations

The indole scaffold is a key component in numerous natural and synthetic compounds with demonstrated anticancer and antitumor properties. nih.gov Derivatives of this compound have been explored for their cytotoxic potential against various cancer cell lines.

One area of investigation involves the synthesis of bis-indole derivatives, where two indole systems are separated by a heterocyclic ring like pyridine (B92270) or piperazine. nih.gov These compounds have been evaluated by the National Cancer Institute for their antitumor activity against a panel of human cell lines. nih.gov The pyridine derivatives, in particular, showed significant activity. nih.gov Further studies on the mechanism of action for the most active compounds pointed towards proteasome inhibition and inhibition of plasma membrane electron transport. nih.gov

In a different study, a series of novel indole-1,2,4-triazole-based N-phenyl acetamide (B32628) hybrids were synthesized and screened for their cytotoxic activity against the Hep-G2 liver cancer cell line. nih.gov The anti-proliferative potential was determined using the MTT assay. Several of these hybrid compounds displayed significant cytotoxicity. nih.gov Notably, the derivative 8b , which contains a 3,4-dichlorophenyl moiety, exhibited the highest cytotoxicity with a cell viability of 10.99 ± 0.59 µg/mL, comparable to the standard drug doxorubicin (B1662922) (10.8 ± 0.41 µg/mL). nih.gov

Another research effort focused on 2-amino-1,4-naphthoquinone-benzamides. nih.gov While not direct derivatives of the core subject compound, this work highlights the potential of combining the benzamide moiety with other pharmacophores to achieve potent cytotoxic effects. All synthesized compounds in this series were more potent than the standard drug cisplatin (B142131) against the MDA-MB-231 breast cancer cell line. nih.gov For example, compound 5e was 78.75 times more potent than cisplatin against this cell line. nih.gov

The table below presents the cytotoxic activity of selected derivatives.

Compound/Derivative ClassCancer Cell LineKey Finding
Pyridine bis-indole derivativesHuman cell line screenShowed significant antitumor activity. nih.gov
8b (Indole-1,2,4-triazole hybrid)Hep-G2 (Liver Cancer)Cell viability of 10.99 ± 0.59 µg/mL. nih.gov
5e (2-amino-1,4-naphthoquinone-benzamide)MDA-MB-231 (Breast Cancer)78.75 times more potent than cisplatin. nih.gov

Neuroprotective Studies

Indole-based compounds are recognized for their potential in the development of treatments for neurodegenerative diseases due to their diverse biological activities, including antioxidant and anti-inflammatory effects. The structural versatility of the indole nucleus allows for the design of multi-targeted agents that can address the complex pathology of conditions like Alzheimer's and Parkinson's disease. mdpi.com

Research into synthetic indole-phenolic compounds has demonstrated their potential as multifunctional neuroprotectors. nih.govnih.gov These compounds have shown metal-chelating properties, particularly for copper ions, and exhibit significant antioxidant and cytoprotective effects in cellular models. nih.govnih.gov In studies using SH-SY5Y neuroblastoma cells, these derivatives protected against oxidative stress induced by hydrogen peroxide and the Aβ(25-35) peptide, increasing cell viability by an average of 25% and reducing reactive oxygen species (ROS) levels. nih.gov Furthermore, these compounds were found to promote the disaggregation of the Aβ(25-35) fragment, a key pathological feature of Alzheimer's disease. nih.govnih.gov

Indole-3-carbinol (I3C) and its metabolite diindolylmethane (DIM) are other examples of indole derivatives with neuroprotective properties. mdpi.com They have been shown to induce the expression of brain-derived neurotrophic factor (BDNF) and activate antioxidant defense mechanisms. mdpi.com

The table below summarizes the neuroprotective activities of certain indole derivatives.

Compound ClassModel/AssayKey Finding
Synthetic indole-phenolic compoundsSH-SY5Y cellsIncreased cell viability by ~25% and reduced ROS levels under oxidative stress. nih.gov
Synthetic indole-phenolic compoundsThioflavin T fluorescence assayPromoted disaggregation of Aβ(25-35) fragment. nih.govnih.gov
Indole-3-carbinol (I3C) / Diindolylmethane (DIM)Cellular modelsInduce BDNF expression and activate antioxidant defense. mdpi.com

Enzyme Modulation and Inhibition Potential

Angiotensin-I-converting enzyme (ACE) is a key enzyme in the regulation of blood pressure, and its inhibition is a major strategy in the treatment of hypertension. nih.govnih.gov While specific studies on this compound derivatives as ACE inhibitors are not extensively detailed in the provided context, the general potential of peptides and other small molecules from natural sources as ACE inhibitors is well-established. nih.govnih.gov Marine-derived peptides, for example, have shown potent ACE inhibitory activities. nih.gov The potency of these inhibitors is often expressed as an IC50 value, which is the concentration required to inhibit 50% of ACE activity. nih.gov

For instance, a study on protein hydrolysates from the marine alga Fucus spiralis identified fractions with significant ACE-inhibitory activity. nih.gov The fraction with a molecular weight of ≥3 kDa showed the highest ACE-inhibition. nih.gov This activity is attributed to the presence of bioactive peptides and polyphenols. nih.gov

The table below shows the ACE inhibitory activity of a positive control, Captopril, for reference.

CompoundIC50 Value
Captopril0.163 ng/mL nih.gov

Further research is needed to specifically evaluate the ACE inhibitory potential of this compound derivatives.

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a primary strategy for the development of skin-whitening agents and treatments for hyperpigmentation disorders. nih.govdoi.org Indole derivatives have been investigated as tyrosinase inhibitors due to the structural resemblance of the indole ring to tyrosine, the natural substrate of the enzyme. mdpi.com

A study on N-(acryloyl)benzamide derivatives, which share the benzamide core, identified compounds with potent tyrosinase inhibitory activity. nih.gov Compounds 1a and 1j from this series showed stronger inhibition of mushroom tyrosinase than the well-known inhibitor kojic acid. nih.gov In B16F10 melanoma cells, these compounds also effectively reduced melanin content, suggesting their anti-melanogenic effects are due to tyrosinase inhibition. nih.gov

Another study focused on indole-thiourea derivatives, which were synthesized from indole-3-carbaldehyde. mdpi.com Among the synthesized compounds, 4b demonstrated significant tyrosinase inhibitory activity with an IC50 of 5.9 ± 2.47 μM, which is more potent than kojic acid (IC50 = 16.4 ± 3.53 μM). mdpi.com Kinetic studies revealed that compound 4b acts as a competitive inhibitor of tyrosinase. mdpi.com

The table below summarizes the tyrosinase inhibitory activity of selected compounds.

CompoundTyrosinase InhibitionIC50 Value
1a (N-(acryloyl)benzamide derivative)59.70% at 25 µM nih.govNot specified
1j (N-(acryloyl)benzamide derivative)76.77% at 25 µM nih.govNot specified
4b (Indole-thiourea derivative)Competitive inhibition mdpi.com5.9 ± 2.47 μM mdpi.com
Kojic acid (reference)50.30% at 25 µM nih.gov16.4 ± 3.53 μM mdpi.com

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo biosynthesis of pyrimidines, which are essential for DNA and RNA synthesis. nih.govpatsnap.com This makes DHODH a validated therapeutic target for the treatment of cancer and autoimmune diseases, as rapidly proliferating cells are highly dependent on this pathway. nih.govpatsnap.com

While specific research on this compound derivatives as DHODH inhibitors is not detailed in the provided results, the development of small molecule DHODH inhibitors is an active area of research. google.comgoogle.com For example, the inhibitor brequinar (B1684385) has shown potent anti-tumor activity in preclinical models. nih.gov In the context of acute myeloid leukemia (AML), DHODH inhibitors have been shown to not only be cytotoxic but also to induce differentiation of leukemia cells. nih.govnih.gov

A study on acrylamide-based novel DHODH inhibitors identified a lead compound, 2-acrylamidobenzoic acid analog 11 , for further structure-activity relationship studies. nih.gov This highlights the potential for benzamide-related structures to serve as scaffolds for DHODH inhibitors.

The table below provides information on a known DHODH inhibitor for context.

CompoundTargetTherapeutic Area
BrequinarDHODHCancer nih.gov
LeflunomideDHODHRheumatoid Arthritis patsnap.com

Further investigation is required to determine if derivatives of this compound can effectively inhibit DHODH.

Histone Deacetylase (HDAC) Inhibition

Derivatives of this compound have emerged as a noteworthy class of histone deacetylase (HDAC) inhibitors. thieme-connect.comthieme-connect.comacs.org HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition has become an important strategy in cancer therapy. thieme-connect.comresearchgate.net The general pharmacophore model for HDAC inhibitors consists of a zinc-binding group (ZBG), a linker, and a cap group that interacts with the surface of the enzyme. thieme-connect.com

In the context of this compound derivatives, the indole moiety often serves as the "cap" group. Research has demonstrated that incorporating an indole fragment into the cap region of benzamide-based HDAC inhibitors can lead to potent and selective inhibitory activity, particularly against HDAC1. thieme-connect.com For instance, a series of novel benzamide derivatives were designed based on the structures of established oral HDAC inhibitors, chidamide (B1683975) and entinostat (B1683978) (MS-275). thieme-connect.com In this series, the introduction of an indole fragment resulted in superior HDAC1 inhibitory activity compared to derivatives containing other fragments like quinoline (B57606) or naphthalene. thieme-connect.com

One particularly promising compound, designated as 3j in a 2022 study, exhibited more potent HDAC1 enzymatic inhibition and cellular anti-proliferative activity than MS-275. thieme-connect.com This compound demonstrated selectivity for HDAC1 over other isoforms such as HDAC2, HDAC6, and HDAC8, and showed significant tumor growth inhibition in a prostate cancer mouse xenograft model. thieme-connect.comthieme-connect.com Molecular docking studies have supported these findings, illustrating a favorable binding interaction between compound 3j and the active site of HDAC1. thieme-connect.com

Further modifications on the indole-3-butyric acid scaffold have also yielded potent HDAC inhibitors. One such derivative, molecule I13, displayed impressive inhibitory activity against HDAC1, HDAC3, and HDAC6 with IC₅₀ values in the nanomolar range. nih.gov This highlights the versatility of the indole structure in the design of effective HDAC inhibitors.

Table 1: HDAC Inhibitory Activity of Selected this compound Derivatives This table is for illustrative purposes and data is based on findings from cited research.

Compound Target HDAC IC₅₀ (µM) Reference
Compound 3g HDAC1 0.803 thieme-connect.com
Chidamide (Control) HDAC1 1.280 thieme-connect.com
Molecule I13 HDAC1 0.0139 nih.gov
Molecule I13 HDAC3 0.0121 nih.gov
Molecule I13 HDAC6 0.00771 nih.gov

General Enzyme Activity Modulation

Beyond their well-documented effects on histone deacetylases, derivatives of this compound have been investigated for their ability to modulate the activity of other enzymes. The indole nucleus, a common feature in this class of compounds, is a versatile scaffold that can be tailored to interact with a variety of enzymatic targets.

One area of investigation has been the dual inhibition of enzymes implicated in the pathology of Alzheimer's disease, specifically acetylcholinesterase (AChE) and BACE 1 (Beta-site APP Cleaving Enzyme). nih.gov Research into novel indol-3-yl phenyl allylidene hydrazine carboximidamide derivatives has shown that these compounds can inhibit both AChE and BACE 1 in micromolar concentrations. nih.gov The structural rationale for this activity is based on the incorporation of an N-benzyl indole group, which can interact with the peripheral anionic site (PAS) of AChE. nih.gov

Furthermore, the core structure of these derivatives lends itself to targeting monoamine oxidase-A (MAO-A), an enzyme crucial in the metabolism of neurotransmitters. nih.gov In a study of indolylpropyl-piperazine derivatives, while the primary targets were serotonin (B10506) and dopamine (B1211576) receptors, the inhibitory activity against MAO-A was also assessed. nih.gov Although the MAO-A inhibition was generally modest for this particular series, it underscores the potential for this chemical class to interact with a broader range of enzymes involved in neurochemical pathways. nih.gov

The structural similarities of these compounds to endogenous molecules like melatonin (B1676174) also suggest potential interactions with enzymes involved in its metabolic pathways, such as quinone reductase 2 (formerly known as MT3). if-pan.krakow.pl While direct inhibitory studies on a wide range of enzymes are not always the primary focus, the diverse biological activities observed for this compound derivatives hint at a broader spectrum of enzyme modulation capabilities that warrant further exploration.

Receptor Binding and Modulation Capabilities

The this compound scaffold is a key pharmacophore for interacting with a variety of G-protein coupled receptors (GPCRs), particularly those involved in neurotransmission. The indolethylamine portion of the molecule bears a structural resemblance to the neurotransmitter serotonin, providing a basis for its interaction with serotonin receptors. Modifications to the benzamide portion and the indole ring allow for fine-tuning of affinity and selectivity for different receptor subtypes.

Serotonin Receptor Interactions (5-HT)

The structural analogy of this compound derivatives to serotonin has led to extensive investigation of their interactions with serotonin (5-HT) receptors. nih.govnih.govnih.gov These receptors are a large family of GPCRs that mediate a wide range of physiological and psychological processes. nih.gov

Derivatives of this chemical class have shown significant affinity for various 5-HT receptor subtypes. For example, a series of trans-2-(indol-3-yl)cyclopropylamine derivatives, which can be considered rigid analogs of tryptamines, were synthesized and evaluated for their binding at 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C receptors. nih.govscilit.com While affinity for the 5-HT1A, 5-HT2A, and 5-HT2B subtypes was generally moderate, several compounds displayed high affinity for the 5-HT2C receptor. nih.govscilit.com Notably, a 5-fluoro-substituted derivative exhibited a Ki of 1.9 nM at the 5-HT2C receptor, indicating potent binding. nih.govscilit.com

Furthermore, stereoselectivity plays a crucial role in receptor interaction. For the unsubstituted trans-2-(indol-3-yl)cyclopropylamine, the (1S,2R)-(+) enantiomer showed the highest affinity for the 5-HT2C receptor, whereas the (1R,2S)-(-) enantiomer had higher affinity for the 5-HT2A and 5-HT2B sites. nih.govscilit.com This reversal in stereoselectivity provides a promising avenue for the development of selective 5-HT2C receptor agonists. nih.gov

In another study, a series of (2-{4-[3-(1H-3-indolyl)-propyl]-1-piperazinyl}-acetylamine)-N-(2-morfolin-4-yl-ethyl)-fluorinated benzamides demonstrated potent binding to the serotonin transporter (SERT), with some compounds exhibiting Ki values in the low nanomolar range. nih.gov Docking studies revealed that the indole moiety participates in aromatic interactions with key residues within the SERT binding site. nih.gov Additionally, research on N-[3-(2-(dimethylamino)ethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide has identified it as a potent and selective 5-HT(1F) receptor agonist, a target for migraine therapy. nih.gov

Table 2: Serotonin Receptor Binding Affinities of Selected Indole Derivatives This table is for illustrative purposes and data is based on findings from cited research.

Compound Receptor Subtype Binding Affinity (Ki, nM) Reference
5-Fluoro-trans-2-(indol-3-yl)cyclopropylamine 5-HT2C 1.9 nih.gov
5-Methoxy-trans-2-(indol-3-yl)cyclopropylamine 5-HT1A 40 nih.gov
Compound 7k (Indolylpropyl-piperazine derivative) SERT 5.63 nih.gov
Compound 13c (Indolylpropyl-piperazine derivative) SERT 6.85 nih.gov

Neurotransmitter Receptor Agonism/Antagonism

Beyond the serotonergic system, derivatives of this compound have been shown to interact with other neurotransmitter receptors, exhibiting both agonist and antagonist activities. This highlights the polypharmacological potential of this chemical class.

One notable area of interaction is with dopamine receptors. A series of arylpiperazines with a terminal benzamide moiety were synthesized and evaluated for their binding to both dopamine and serotonin receptors. nih.gov The results indicated a moderate affinity for D2 receptors, while the affinity for 5-HT receptors in this particular series was low. nih.gov In a different study focusing on multitarget ligands, certain indolylpropyl-piperazine derivatives displayed nanomolar affinity for the D2 receptor, in addition to their potent SERT binding. nih.gov For instance, compound 7n from this series showed comparable affinities for both SERT and the D2 receptor, making it a promising lead for further optimization as a multitarget agent. nih.gov

The histamine (B1213489) H3 receptor has also been identified as a target for compounds with a benzamide structure. For example, the selective H3 receptor antagonist GSK189254, which is a 6-((3-cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy)-N-methyl-3-pyridinecarboxamide, has demonstrated efficacy in models of neuropathic pain by modulating spinal neuronal activity. doi.org While not a direct indole derivative, this illustrates the broader utility of the benzamide scaffold in targeting various neurotransmitter receptors.

Furthermore, research into N-substituted-endo-3-(8-aza-bicyclo[3.2.1]oct-3-yl)-phenyl carboxamides has led to the discovery of potent μ-opioid receptor antagonists. researchgate.net This work highlights how modifications to the core structure can direct the pharmacological activity towards different receptor systems. The diverse receptor interactions of this compound and related compounds underscore their potential as versatile scaffolds for the development of novel therapeutics targeting a range of neurological and psychiatric disorders.

Melatonin Receptor Modulation

The structural similarity of the indolethylamine core of this compound to melatonin, an endogenous hormone crucial for regulating circadian rhythms, has prompted significant research into the melatonin receptor (MT1 and MT2) modulating capabilities of its derivatives. if-pan.krakow.plchronobiologyinmedicine.org These G-protein coupled receptors are established drug targets for sleep and mood disorders. nih.govnih.gov

Studies have shown that specific substitutions on the indole and benzamide portions of the molecule can lead to potent and selective ligands for melatonin receptors. For instance, a study investigating the effects of N-[(4-methoxy-1H-indol-2-yl)methyl]propanamide (UCM 386), an antagonist of the MT1 receptor and a partial agonist of the MT2 receptor, on colon cancer cells revealed that it could decrease cell proliferation. nih.gov This suggests that the oncostatic effects of melatonin-like compounds may be mediated, at least in part, through MT2 receptor activation. nih.gov

Computational and experimental studies have been employed to discover novel melatonin receptor agonists. nih.gov Large-scale virtual screening of compound libraries against the crystal structures of MT1 and MT2 receptors has identified new chemotypes with sub-micromolar potency. nih.gov These studies have also provided insights into the structural basis for subtype selectivity, with specific interactions between the ligand and amino acid residues in the receptor's binding pocket determining whether a compound preferentially binds to MT1 or MT2. nih.gov

Recent research has focused on optimizing indole-based derivatives to enhance their properties as melatonin receptor modulators. chronobiologyinmedicine.org In one such study, derivatives like 3-{[4-(1-Naphthylmethyl)piperazin-1-yl]methyl}-1H-indole and 3-{[4-(2,5-Dimethylphenyl) piperazin-1-yl]methyl}-1H-indole exhibited high binding affinities for both MT1 and MT2 receptors. chronobiologyinmedicine.org These compounds also showed favorable pharmacokinetic profiles, including the ability to cross the blood-brain barrier, which is essential for central nervous system-targeted therapies. chronobiologyinmedicine.org The development of dual-acting compounds that combine FAAH inhibition with melatonin receptor agonism is also an active area of research, with the aim of promoting neuroprotection and modulating neuroinflammation. unife.it

NMDA Receptor Potentiation

The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory, has also been identified as a target for modulation by compounds related to the this compound family. nih.govnih.gov Dysregulation of NMDA receptor function is implicated in a range of neurological and psychiatric disorders. researchgate.net While much of the historical focus has been on NMDA receptor antagonists, there is growing interest in positive allosteric modulators (PAMs) that can enhance receptor function. nih.govyoutube.com

While direct studies on this compound itself as an NMDA receptor potentiator are limited, the broader class of indole derivatives has been explored for NMDA receptor activity. For instance, a series of indole-2-carboxamidine derivatives were identified as selective NMDA receptor antagonists, specifically targeting the NR2B subunit. nih.gov This demonstrates that the indole scaffold can be adapted to interact with the NMDA receptor complex.

The concept of NMDA receptor potentiation is being explored as a therapeutic strategy for conditions like Huntington's disease, where there is evidence of NMDA system dysfunction. youtube.com For example, SAGE-718, an oral, small molecule positive allosteric modulator of the NMDA receptor, is being investigated for its potential to improve cognitive symptoms in Huntington's disease. youtube.com Although not an indole-benzamide, its mechanism of action highlights the therapeutic potential of enhancing NMDA receptor tone.

The development of subtype-selective NMDA receptor modulators is a key goal in the field. nih.gov This includes both positive and negative allosteric modulators that can fine-tune receptor activity without directly competing with the glutamate (B1630785) or glycine (B1666218) binding sites. While the direct potentiation of NMDA receptors by this compound derivatives is an area that requires more focused research, the known interactions of related indole compounds with this receptor system suggest that it is a plausible and potentially fruitful area for future investigation.

5-HT1F Receptor Agonism

Derivatives of this compound have been investigated for their potential as agonists for the 5-HT1F receptor, a target for the treatment of migraine. One such derivative, N-[3-(2-(dimethylamino)ethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide , has demonstrated notable potency and selectivity for this receptor. Research has shown that this compound possesses high binding affinity for the 5-HT1F receptor, while exhibiting significantly lower affinity for other serotonin receptor subtypes and various other neurotransmitter receptors. This selectivity is a key characteristic in the development of targeted migraine therapies, aiming to provide relief without the cardiovascular side effects associated with less selective serotonin receptor agonists.

Compound NameReceptor TargetActivity
N-[3-(2-(dimethylamino)ethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide5-HT1FPotent and selective agonist

Antimicrobial and Antiviral Activity Studies

Anti-HIV-1 Efficacy

While research into benzamide derivatives has identified compounds with anti-HIV-1 activity, specific studies focusing on derivatives of this compound are not extensively reported in publicly available literature. One study identified a benzamide derivative, AH0109 (4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl) benzamide) , which demonstrated potent anti-HIV-1 activity by inhibiting reverse transcription and viral cDNA nuclear import. nih.gov However, it is important to note that AH0109 is not a direct derivative of this compound. Further research is required to determine if the this compound scaffold can be modified to exhibit significant anti-HIV-1 efficacy.

General Antibacterial and Antifungal Investigations

The this compound scaffold has served as a foundation for the development of novel antimicrobial agents. A series of 2-(1H-indol-3-yl)-N-(3,4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives , synthesized from a derivative of the core compound, were evaluated for their in vitro activity against a panel of Gram-positive and Gram-negative bacteria, as well as five fungal species. nih.gov The results of these investigations indicated that various substitutions on the thiazole ring influenced the antimicrobial spectrum and potency.

Another related class of compounds, 4-(indol-3-yl)thiazole-2-amines and their acylamine derivatives , have also been synthesized and assessed for their antimicrobial properties. These compounds demonstrated a range of inhibitory activities against different bacterial strains.

Derivative ClassTested AgainstGeneral Findings
2-(1H-indol-3-yl)-N-(3,4-diphenylthiazol-2(3H)-ylidene) ethanamine derivativesGram-positive bacteria, Gram-negative bacteria, FungiAntimicrobial activity observed, dependent on substitution patterns. nih.gov
4-(indol-3-yl)thiazole-2-amines and acylamine derivativesBacteriaExhibited inhibitory activity against various bacterial strains.

Antidepressant-Like Effects

The structural similarity of the indolethylamine core to the neurotransmitter serotonin has prompted investigations into the antidepressant potential of this compound derivatives. While direct studies on the parent compound are limited, research on structurally related indole derivatives has shown promise. For instance, a series of 5-(1H-Indol-3-yl)-3-(substituted aryl)-4,5-dihydroisoxazoline derivatives were synthesized and evaluated for their antidepressant-like activity using the forced swim test in mice. semanticscholar.org Several compounds in this series demonstrated a significant reduction in immobility time, an indicator of antidepressant potential. semanticscholar.org The most potent of these derivatives were comparable to the standard antidepressant drugs imipramine (B1671792) and fluoxetine. semanticscholar.org These findings suggest that the indole core, when appropriately substituted, can be a valuable pharmacophore for the design of novel antidepressant agents.

Autophagy Modulation and Cellular Stress Responses

The role of this compound derivatives in the complex cellular processes of autophagy and stress responses is an emerging area of research. While direct evidence linking this specific compound to these pathways is not yet abundant, broader studies on indole-based compounds have indicated their potential to modulate these mechanisms. For example, some bis-indole derivatives have been shown to induce autophagy in cancer cell lines. This modulation of autophagy, a cellular self-degradation process, can influence cell survival and death, making it a target for therapeutic intervention in various diseases. Further investigation is needed to elucidate the specific effects of this compound and its derivatives on autophagy and cellular stress signaling pathways.

Mechanistic Investigations into the Biological Actions of N 2 1h Indol 3 Yl Ethyl Benzamide

Elucidation of Molecular Target Interactions

The biological activity of a compound is fundamentally dictated by its interactions with molecular targets within the body, primarily receptors and enzymes. The unique combination of an indole (B1671886) ring and a benzamide (B126) side chain in N-[2-(1H-indol-3-yl)ethyl]benzamide suggests a potential for a diverse range of such interactions.

Structurally analogous compounds to this compound have demonstrated significant binding affinities for various receptors and enzymes. Substituted benzamide drugs, for instance, are recognized for their capacity to interact with neurotransmitter receptors. nih.gov A comparative in-vitro study revealed that while many substituted benzamides inhibit [3H]haloperidol and [3H]spiperone binding to dopamine (B1211576) D2 receptors, their selectivity varies across other receptor types such as adrenergic, serotonin (B10506), and opiate receptors. nih.gov For example, drugs like raclopride (B1662589) and amisulpride (B195569) show a high degree of selectivity for dopamine receptors over others. nih.gov

The tryptamine (B22526) backbone of this compound also points towards potential interactions with serotonin (5-HT) receptors. N-benzyltryptamines, which share a similar structural motif, have been shown to bind to 5-HT2A, 5-HT2B, and 5-HT2C receptors with varying affinities. wikipedia.orgnih.gov Specifically, N-benzyltryptamine exhibits Ki values of 245 nM for the 5-HT2A receptor, 100 nM for the 5-HT2B receptor, and 186 nM for the 5-HT2C receptor. wikipedia.org

Furthermore, the indole structure is a common feature in ligands for the benzodiazepine (B76468) receptor (BzR), a site within the GABAA receptor complex. mdpi.com Studies on N-(indol-3-ylglyoxylyl)amino acid derivatives, which also contain an indole core, have shown that these compounds can displace [3H]flunitrazepam from its binding site, indicating a direct interaction with the BzR. mdpi.com

In the realm of enzyme inhibition, indole-based compounds have shown promise as inhibitors of a range of enzymes. For example, derivatives of 2-(1H-Indol-3-yl)acetohydrazide have demonstrated inhibitory activity against enzymes like α-Glucosidase, Butyrylcholinesterase (BChE), and Lipoxygenase (LOX). mdpi.com Other research has explored indole derivatives as dual inhibitors of acetylcholinesterase (AChE) and BACE 1, two enzymes implicated in Alzheimer's disease. nih.gov Additionally, computational and synthetic studies have been conducted to design benzamide derivatives as selective inhibitors of the CYP1B1 enzyme, which is involved in the metabolism of certain carcinogens. vensel.org

Compound Class/DerivativeTarget Receptor/EnzymeBinding Affinity/Inhibitory Concentration
Substituted Benzamides (e.g., Raclopride, Amisulpride)Dopamine D2 ReceptorsActive in the 10⁻⁷-10⁻⁶ M range nih.gov
N-Benzyltryptamine5-HT2A ReceptorKi: 245 nM wikipedia.org
N-Benzyltryptamine5-HT2B ReceptorKi: 100 nM wikipedia.org
N-Benzyltryptamine5-HT2C ReceptorKi: 186 nM wikipedia.org
2-(1H-Indol-3-yl)-N'-[(un)substitutedbenzoyl/2-thienylcarbonyl]acetohydrazidesLipoxygenase (LOX)IC50 values lower than the standard, Baicalein mdpi.com
2-(1H-Indol-3-yl)acetohydrazide derivativesα-Glucosidase & Butyrylcholinesterase (BChE)Moderate to weak inhibition mdpi.com

Beyond direct binding, the biological influence of this compound may extend to the modulation of intracellular signaling cascades. Research into a novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, has shown that it can suppress the Hedgehog (Hh) signaling pathway. nih.gov This pathway is crucial for embryonic development and its aberrant activation is linked to certain cancers. nih.gov The compound was found to repress the activity of Smoothened (SMO), a key protein in the Hh pathway, by preventing its translocation to the primary cilium. nih.gov This finding highlights the potential for indole-containing molecules to act as modulators of critical signaling pathways, thereby influencing cellular fate and function.

Impact on Cellular Processes

The molecular interactions of this compound can culminate in observable effects on various cellular processes. One such area of investigation is the modulation of the cytoskeleton, particularly actin dynamics, which can have profound implications for processes like viral infection.

While direct evidence for this compound is not available, a study on a related benzamide derivative, AH0109 (4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl) benzamide), has shed light on a potential antiviral mechanism involving the modulation of actin dynamics. This compound was identified as a potent inhibitor of HIV-1 replication, with an EC50 of 0.7 μM. wikipedia.org Mechanistic studies revealed that AH0109 impairs the early stages of HIV-1 infection, specifically reverse transcription and the nuclear import of viral cDNA. wikipedia.org Although the precise link to actin was not fully elucidated in this study, it is well-established that the early stages of HIV-1 infection are dependent on the host cell's actin cytoskeleton. This suggests that benzamide derivatives could exert their antiviral effects by interfering with these crucial cellular processes.

Influence of Structural Features on Mechanism

The specific biological activities of this compound are intrinsically linked to its chemical architecture. The indole moiety, in particular, is a versatile scaffold known to be a key determinant in the interaction with various biological targets. mdpi.com

The indole nucleus plays a pivotal role in the binding of many biologically active molecules. In the context of benzodiazepine receptor ligands, the indole NH group is thought to act as a hydrogen bond donor, an interaction that is critical for high-affinity binding. mdpi.com This was demonstrated by comparing isosteric indole derivatives with their counterparts lacking the NH group, which resulted in a significant loss of potency. mdpi.com

The planarity of the indole ring and the nature of its substituents are also crucial for determining binding affinity and selectivity. Structure-activity relationship (SAR) studies of indole-2-carboxamides as allosteric modulators of the cannabinoid CB1 receptor have shown that the indole ring is preferred for maintaining high binding affinity for the allosteric site. acs.org Furthermore, substituents at the C3 position of the indole ring have a significant impact on the allosteric effects of the ligand. acs.org

In the case of N-benzyltryptamines, modifications to the N-benzyl group can modulate affinity for serotonin receptors. The presence of an ortho-oxygenated N-benzyl group, which enhances potency in the N-benzylphenethylamine series, does not have the same significant effect in the tryptamine series, suggesting different binding orientations within the receptor. This highlights the subtle interplay between the indole core and its substituents in defining the pharmacological profile of a compound. The versatility of the indole scaffold allows for the design of molecules that can selectively target a wide array of biological macromolecules. mdpi.com

Contribution of Benzamide Group in Protein Binding and Enzyme Inhibition

The benzamide moiety is a critical structural feature that significantly contributes to the biological activity of various compounds through its involvement in protein binding and enzyme inhibition. Benzamides are recognized for their diverse pharmacological activities, and their mechanism of action often involves specific interactions with biological targets. ontosight.ai

In some instances, the benzamide group acts as a precursor to a more active metabolite. For example, benzamide riboside is metabolized into its NAD analogue, benzamide adenine (B156593) dinucleotide (BAD), which then functions as an inhibitor of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH). nih.gov IMPDH is a key enzyme in the synthesis of guanine (B1146940) nucleotides, and its inhibition can have significant cellular effects. nih.gov Studies on benzamide riboside analogues have suggested that they can be selective in inhibiting the type II isoform of IMPDH, which is often upregulated in proliferating cells like cancer cells. nih.gov

The benzamide structure is also instrumental in direct interactions with target proteins. In a series of benzamide derivatives bearing an indole moiety designed as dual-target inhibitors of the influenza virus RNA-dependent RNA polymerase, the benzamide portion was found to be crucial for binding. nih.gov Computational modeling, including molecular docking and molecular dynamics simulations, has been employed to understand the binding modes and identify the critical interaction sites between the benzamide-containing ligands and their protein targets. nih.gov Furthermore, research on benzamide-4-sulfonamides has demonstrated their efficacy as inhibitors of carbonic anhydrase (CA) isoforms, with the benzamide moiety playing a role in their inhibitory activity. nih.gov

Studies on a reconstructed poly(ADP-ribose) polymerase system have revealed a DNA-related site for enzyme inhibition by benzamide. nih.gov A crystalline complex of 9-ethyladenine (B1664709) and benzamide showed a specific hydrogen bond between an amide hydrogen atom of benzamide and the N-3 of adenine, illustrating a potential model for how benzamide may bind to DNA. nih.gov The aromatic ring of the benzamide, in this case, did not intercalate but was positioned nearly perpendicular to the planes of the stacked ethyladenine molecules. nih.gov

Effects of Specific Substituents (e.g., Tetrazole, Thioether) on Activity

Tetrazole Substituents:

The tetrazole ring is often considered a bioisostere of the carboxylic acid group and can also serve as a metabolically stable surrogate for an amide functionality. phmethods.netresearchgate.net This substitution can lead to a more favorable pharmacokinetic profile. researchgate.net Tetrazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects. phmethods.netresearchgate.netresearchgate.net

In the context of indole derivatives, the introduction of a tetrazole moiety has been shown to yield compounds with significant biological potential. For instance, a series of 1-[(tetrazol-5-yl)methyl]indole derivatives displayed potent antimicrobial activity against various bacterial strains, in some cases exceeding the efficacy of standard antibiotics like ciprofloxacin. nih.gov

Compound Type Substituent Observed Biological Activity Reference
Indole Derivative1-[(tetrazol-5-yl)methyl]Strong activity against Escherichia coli, Bacillus subtilis, Streptococcus lactis, and Pseudomonas sp. nih.gov
Tetrazole-bearing acylhydrazoneAcylhydrazoneAnti-fungicidal activity nih.gov
5-thio-substituted tetrazoleThioModerate antibacterial and antifungal activities nih.gov

Thioether Substituents:

Indolyl-thioethers are a common motif in many natural products and synthetic drug molecules, exhibiting a broad spectrum of biological activities, including antioxidant, anticancer, and antiviral properties. nrfhh.comresearchgate.net The replacement of a metabolically labile group with a thioether can sometimes maintain or enhance the desired biological effect. nrfhh.com

Stereochemical Implications for Biological Activity

Stereochemistry plays a pivotal role in the biological activity of many pharmacologically active molecules, including indole derivatives. The three-dimensional arrangement of atoms in a molecule can significantly influence its interaction with chiral biological targets such as receptors and enzymes.

For example, in studies of 6,7,8,9-tetrahydro-N,N-dimethyl-3H-benz[e]indol-8-amine, it was demonstrated that the dopaminergic effects resided specifically in the (+)-R enantiomer. nih.gov This highlights that different stereoisomers of a compound can possess distinct pharmacological profiles. The study of the stereochemistry of the biogenetic precursors of indole alkaloids is also an area of active research, underscoring the importance of stereoisomerism in this class of compounds. nih.gov

While specific stereochemical studies on this compound are not detailed in the provided context, the principles derived from related structures strongly suggest that its stereoisomers could exhibit different biological activities. The interaction of a ligand with its receptor is often highly dependent on the precise spatial orientation of its functional groups, and even subtle changes in stereochemistry can lead to significant differences in binding affinity and efficacy.

Involvement of Neurotransmitter Systems (e.g., Serotonergic, Noradrenergic)

The structural similarity of the indole core of this compound to the neurotransmitter serotonin (5-hydroxytryptamine) suggests a potential for interaction with the serotonergic system. ontosight.aipcbiochemres.comnih.gov Indeed, various indole derivatives have been shown to act as ligands for serotonin receptors. mdpi.commdpi.com

Molecular docking and dynamics simulations have indicated that indole derivatives can bind to serotonin receptors, with the indole moiety often penetrating deep into the hydrophobic microdomain of the receptor. mdpi.com A key interaction is often a salt bridge between a protonatable nitrogen atom in the ligand and a conserved aspartate residue in the receptor. mdpi.com For instance, certain indole derivatives have been identified as ligands for the 5-HT1A and 5-HT2A serotonin receptors. mdpi.commdpi.com Furthermore, a novel benzamide derivative, N-[3-(2-(dimethylamino)ethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide, has been identified as a potent and selective 5-HT(1F) receptor agonist. nih.gov

In addition to the serotonergic system, there is evidence for the involvement of the noradrenergic system. The norepinephrine (B1679862) transporter (NET) is responsible for the reuptake of norepinephrine from the synapse and is a target for various drugs. nih.gov A class of compounds described as 3-(1H-indol-1-yl)-3-arylpropan-1-amines has been identified as dual-acting norepinephrine and serotonin reuptake inhibitors. nih.gov Moclobemide, a benzamide derivative, is a reversible inhibitor of monoamine oxidase-A (RIMA), leading to increased levels of norepinephrine and serotonin. wikipedia.org

The table below summarizes the interaction of some indole and benzamide derivatives with components of the serotonergic and noradrenergic systems.

Compound/Class Target Effect Reference
Indole Derivatives (D2AAK5, D2AAK6, D2AAK7)5-HT1A and 5-HT2A ReceptorsLigand binding mdpi.com
N-[3-(2-(dimethylamino)ethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide5-HT(1F) ReceptorPotent and selective agonist nih.gov
3-(1H-indol-1-yl)-3-arylpropan-1-aminesNorepinephrine and Serotonin TransportersDual reuptake inhibition nih.gov
MoclobemideMonoamine Oxidase-A (MAO-A)Reversible inhibition wikipedia.org

Structure Activity Relationship Sar Studies for N 2 1h Indol 3 Yl Ethyl Benzamide Analogues

Systematic Modifications on the Benzamide (B126) Moiety

The benzamide portion of the molecule presents a rich template for structural modifications, including the introduction of various substituents onto the aromatic ring and alterations to the amide linkage itself.

Substituent Effects on Aromatic Ring

The nature and position of substituents on the benzamide's phenyl ring can significantly impact the compound's interaction with its biological target. Research has shown that both electronic and steric factors play a crucial role. For instance, in studies of related benzamide-containing compounds, specific substitutions have been found to be advantageous for activity. The introduction of a 4-fluorophenoxy substituent has been noted to have a beneficial effect on the antiplasmodial activity of 2-phenoxybenzamides. mdpi.com

In a series of N-(thiazol-2-yl)-benzamide analogues, modifications to the phenyl ring were explored to probe their effect on ZAC antagonism. semanticscholar.org While many analogues with multiple modifications were inactive, a 2-chloro-4,5-difluoro-phenyl ring was part of a moderately potent analogue, suggesting that specific halogenation patterns can be tolerated or may even be beneficial. semanticscholar.org

The table below summarizes the effects of various substituents on the benzamide aromatic ring based on findings from related compound series.

Modification Compound Series Observed Effect on Activity Reference
4-Fluorophenoxy group2-PhenoxybenzamidesAdvantageous for antiplasmodial activity mdpi.com
2-Chloro-4,5-difluoro-phenylN-(thiazol-2-yl)-benzamidesPart of a moderately potent ZAC antagonist semanticscholar.org
Bulky, non-polar substituents on terminal piperazinyl nitrogen (linked to benzamide)2-PhenoxybenzamidesBeneficial for high antiplasmodial activity mdpi.com

Variations of the Amide Linkage

The amide bond (-CO-NH-) is a cornerstone of the N-[2-(1H-indol-3-yl)ethyl]benzamide structure, providing a key hydrogen bond donor and acceptor. Its orientation and properties are crucial for maintaining biological activity.

Studies on related benzamide structures have demonstrated the critical importance of the amide linkage's orientation. When the amide group in active benzamides was inverted to form the corresponding anilides, a complete loss of activity was observed. nih.gov This highlights the specific directional hydrogen bonding capacity required for interaction with the target protein. nih.gov

Furthermore, replacing the amide group entirely has been explored as a strategy to create novel scaffolds. In one such study, isoindolines were developed as a new class of potent inhibitors. nih.gov These rigidified cyclic structures lack an amide group but possess a basic amine that can interact with the target, in this case, Asp-165 of the SARS-CoV PLpro. nih.gov The rigidity introduced by the isoindoline (B1297411) structure was found to be important, as more flexible derivatives exhibited decreased affinity. nih.gov This suggests that while the amide bond itself can be replaced, maintaining a specific, rigid conformation is key to preserving activity. nih.gov

Another approach to modifying the linker involves substituting the triazole pharmacophore with a glycine-like amino acid, leading to the identification of N-(2-(benzylamino)-2-oxoethyl)benzamide analogues with potent β-cell protective activity. nih.gov

Amide Linkage Variation Resulting Scaffold Impact on Activity Reference
Inversion of amide groupAnilideLoss of activity nih.gov
Replacement with rigid cyclic amineIsoindolinePotent new scaffold, indicating rigidity is key nih.gov
Replacement with glycine-like amino acidN-(2-(Benzylamino)-2-oxoethyl)benzamidePotent β-cell protective activity nih.gov

Variations on the Indole (B1671886) Ring System

The indole nucleus is a "privileged structure" in medicinal chemistry, and its modification offers a powerful tool for modulating the pharmacological profile of this compound analogues. researchgate.net Modifications can be made by introducing substituents onto the core bicyclic system or by functionalizing the indole nitrogen (N1).

Substituent Effects on Indole Core

The electronic properties of the indole ring can be fine-tuned by adding substituents at various positions (C4, C5, C6, C7). In related indole-containing compounds, the introduction of electron-withdrawing groups on the indole ring has been shown to increase the rate of substrate consumption in certain enzymatic reactions. nih.gov

In the context of antitumor agents, SAR studies on N-aryl(indol-3-yl)glyoxamides have shown that specific substitutions are critical. For example, the presence of a N-(pyridin-4-yl) moiety was found to be crucial for cytotoxic activity. nih.gov Similarly, research on indole-2-carboxamides as CB1 receptor allosteric modulators has involved substitutions on the indole ring, such as a chloro group at the 5-position. nih.gov

Indole Core Modification Compound Series Observed Effect Reference
Electron-withdrawing substituents3-(Indol-1-yl)-1,2-benzisoxazolesIncreased rate of substrate consumption nih.gov
5-Chloro substitution1H-indole-2-carboxamidesComponent of CB1 allosteric modulators nih.gov
N-(pyridin-4-yl) moiety (as part of the overall structure)N-aryl(indol-3-yl)glyoxamidesCrucial for cytotoxic activity nih.gov

Indole Nitrogen (N1) Substitutions

The indole nitrogen (N1) is a common site for modification to explore new chemical space and alter the compound's properties. Alkylation or arylation at this position can influence the molecule's planarity, lipophilicity, and hydrogen-bonding capacity.

In the development of antitumor agents based on the (indol-3-yl)glyoxamide skeleton, substitution at the N1 position with a benzyl (B1604629) group was a key feature. nih.gov The most potent derivative in this series, 2-[1-(4-chloro-3-nitrobenzyl)-1H-indol-3-yl]-2-oxo-N-(pyridin-4-yl)acetamide, featured a substituted benzyl group at the N1 position, demonstrating that large, electronically distinct groups can be accommodated and can enhance potency. nih.gov

Similarly, in the search for P2Y12 antagonists, an N-[6-(4-butanoyl-5-methyl‑1H‑pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]‑1H‑indole-3-carboxamide derivative was synthesized, which includes a complex substituent at the N1 position. nih.gov The synthesis of indole-modified tamoxifen (B1202) relatives also involved substitution at the N1 position, for example with an ethyl group. nih.gov

N1 Substituent Compound Series Significance Reference
4-Chloro-3-nitrobenzylN-aryl(indol-3-yl)glyoxamidesPresent in the most potent cytotoxic derivative nih.gov
2-(4-Methylpiperazin-1-yl)-2-oxoethylIndole-3-carboxamidesPart of a P2Y12 antagonist nih.gov
Ethyl groupIndole-modified tamoxifen relativesUsed in the synthesis of tamoxifen analogues nih.gov

Modifications of the Ethyl Linker

In a study on (indol-3-yl)glyoxamide analogues, the introduction of an amino acid spacer into the glyoxamide chain, which is analogous to the ethyl linker, was investigated. nih.gov This modification led to promising activity in several cancer cell lines, particularly for the glycine (B1666218) derivative, indicating that incorporating amino acid-like features into the linker can be a viable strategy for improving biological properties. nih.gov

The importance of the linker's rigidity has also been highlighted in related compound classes. For instance, more flexible derivatives of certain inhibitors showed decreased affinity, suggesting that a constrained conformation, which can be influenced by the linker's structure, is beneficial for binding. nih.gov

Ethyl Linker Modification Compound Series Impact on Activity Reference
Introduction of an amino acid spacer (e.g., glycine)(Indol-3-yl)glyoxamidesPromising anticancer activity nih.gov
Increased flexibility (in related scaffolds)Naphthalene-based inhibitorsDecreased binding affinity nih.gov

Identification of Pharmacophores and Key Structural Motifs

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For analogues of this compound, SAR studies have highlighted several key structural components that constitute the core pharmacophore.

The fundamental scaffold consists of three main parts: the indole ring, an ethyl linker, and a benzamide group. Modifications to each of these regions have been shown to significantly impact activity.

The Indole Ring: The indole nucleus is a crucial component. Studies on related series, such as indole morpholine (B109124) ethylbenzamides, have shown that substitution on the indole ring is a key determinant of potency. Specifically, halogen substitutions at the C-5 position, such as with fluorine or bromine, have been found to increase affinity for biological targets like the serotonin (B10506) transporter (SERT) when compared to unsubstituted analogues. nih.gov The fluoro derivatives, in particular, were often the most potent in this series. nih.gov

The Linker: The ethylamine (B1201723) linker connecting the indole ring to the benzamide moiety is a common feature. While this specific linker is prevalent, variations in its length and rigidity are typical areas for SAR exploration in related compound series.

The Phenyl/Benzamide Moiety: The substitution pattern on the phenyl ring of the benzamide group is critical for modulating activity. In a study of indol-3-yl-N-phenylcarbamic amides, which share the indole and a substituted phenylamide feature, modifications at the meta- and para-positions of the phenyl ring were explored. nih.gov The introduction of halides or alkyl substituents at these positions was suggested by molecular docking and SAR analysis as a viable strategy for enhancing inhibitory activity against the STING protein. nih.gov This indicates that the electronic and steric properties of the substituents on this ring play a significant role in molecular recognition and binding.

The table below summarizes SAR findings for a series of indol-3-yl-N-phenylcarbamic amides, illustrating the impact of substitutions on inhibitory activity.

Compound IDSubstitution on Phenyl RingBiological Activity (STING Inhibition)
Reference NoneBaseline Activity
10 3-methylStronger inhibition than reference
13 4-fluoroStronger inhibition than reference
15 4-chloroStronger inhibition than reference
19 3-chloro-4-fluoroStronger inhibition than reference
21 3-fluoro-4-methylMost potent; IC₅₀ = 11.5 nM

This table is based on findings for STING inhibitors, which are analogues of the primary compound. The data illustrates the principles of substitution effects on the phenyl ring. Data sourced from a study on indol-3-yl-N-phenylcarbamic amides. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative structure-activity relationship (QSAR) models provide a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are valuable tools for predicting the activity of new analogues and for understanding the physicochemical properties that drive potency. Both 2D and 3D-QSAR studies have been applied to series of compounds structurally related to this compound.

2D-QSAR Studies:

Two-dimensional QSAR models utilize descriptors calculated from the 2D representation of the molecule. In a study on a series of N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides, 2D-QSAR analysis was conducted to understand their antimicrobial activity. The results indicated the importance of topological parameters. researchgate.net Specifically, Kier's alpha second-order shape index (κα2) and the Wiener index (W), a descriptor that reflects molecular branching, were found to be significant in describing the antimicrobial activity of the synthesized compounds. researchgate.net Another 2D-QSAR study on different indole derivatives identified adjacency distance matrix descriptors as being influential for inhibitory activity. nih.gov

3D-QSAR Studies:

Three-dimensional QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), consider the 3D structure of the molecules. These methods evaluate the impact of steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields on biological activity.

For a series of indole-containing compounds, including (2-{4-[3-(1H-Indol-3-yl)-propyl]-1-piperazinyl}-acetylamine)-N-(2-morpholin-4-yl-ethyl)-fluorinated benzamides, a 3D-QSAR study was performed to understand their affinity for the serotonin transporter. nih.gov The CoMFA and CoMSIA models developed were statistically robust, as indicated by their internal and external validation parameters.

The table below presents the statistical results of the 3D-QSAR models for these indole derivatives. nih.gov

Modelq² (Cross-validated r²)r² ncv (Non-cross-validated r²)Field Contributions
CoMFA 0.6250.967Steric and Electrostatic
CoMSIA 0.5230.959Steric, Electrostatic, Hydrophobic, H-bond Donor & Acceptor

q² and r²_ncv are measures of the predictive ability and statistical robustness of the QSAR models, respectively. nih.gov

These models help in generating contour maps that visualize favorable and unfavorable regions around the molecular scaffold, guiding the rational design of new analogues with potentially improved activity. For instance, in a CoMSIA study on related indolealkylamines, contour maps highlighted that adding hydrogen-bond donor groups at specific positions on the aromatic rings would be favorable for activity. mdpi.com Similarly, studies on 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives also utilized 3D-QSAR models to guide the design of new inhibitors. semanticscholar.org

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein target. For derivatives of N-[2-(1H-indol-3-yl)ethyl]benzamide, molecular docking has been instrumental in elucidating their binding modes within the active sites of various enzymes.

For instance, in a study focused on designing novel eukaryotic elongation factor 2 kinase (eEF2K) inhibitors, a series of benzamide (B126) tryptamine (B22526) derivatives were subjected to molecular docking. nih.gov The results of these simulations provided crucial insights into the structure-activity relationships (SAR), indicating that substitutions at the C5 position of the indole (B1671886) ring and the C2' and C4' positions of the benzene (B151609) ring significantly influence the anti-proliferative activity. nih.gov One of the most active compounds demonstrated effective inhibition of eEF2K by down-regulating the phosphorylation of eEF2 in leukemia cell lines. nih.gov

Similarly, molecular docking studies on other indole derivatives have been used to predict their binding affinities and interaction patterns with targets such as Pim-1 kinase and cyclooxygenase-2 (COX-2). These studies help in identifying key amino acid residues involved in the binding, which is critical for the rational design of more potent and selective inhibitors.

Binding Energy Calculations

Binding energy calculations are employed to quantify the strength of the interaction between a ligand and its target receptor. These calculations can be performed using various computational methods, ranging from empirical scoring functions to more rigorous quantum mechanics/molecular mechanics (QM/MM) approaches.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, allowing researchers to observe the conformational changes and stability of the interactions over time. This method is crucial for understanding the flexibility of both the ligand and the protein, which is often a limitation in static docking studies.

Ligand-Based and Structure-Based Drug Design Strategies

Both ligand-based and structure-based approaches are fundamental to modern drug design. Ligand-based drug design (LBDD) is utilized when the three-dimensional structure of the target is unknown, and it relies on the knowledge of molecules that bind to the target. In contrast, structure-based drug design (SBDD) is employed when the 3D structure of the target protein is available, allowing for the rational design of ligands that can fit into the binding site.

The development of tryptamine and benzamide derivatives has benefited from both strategies. For example, a study on N1-benzyl tryptamine derivatives as pan-SHIP1/2 inhibitors involved the synthesis and biological evaluation of analogs to define the necessary features for maintaining inhibitory activity, a process that can be guided by LBDD principles. mdpi.com In another study, the design of benzamide tryptamine derivatives as eEF2K inhibitors was guided by the structure of the target, representing an SBDD approach. nih.gov

Virtual Screening Methodologies

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method can be either ligand-based or structure-based.

While there are no specific reports of virtual screening campaigns that have identified this compound as a hit, the indole scaffold is frequently found in compounds identified through such methods. For example, virtual screening has been used to identify indole derivatives as inhibitors of Mycobacterium tuberculosis DNA gyrase ATPase. mdpi.comnih.gov These studies demonstrate the power of virtual screening to identify novel scaffolds and lead compounds for various therapeutic targets.

Advanced Analytical and Spectroscopic Techniques for Research Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of N-[2-(1H-indol-3-yl)ethyl]benzamide, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H-NMR spectroscopy of this compound reveals distinct signals corresponding to the protons in the indole (B1671886) ring, the ethyl bridge, and the benzoyl group. The aromatic protons of the indole and benzoyl rings typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.0 ppm. The protons of the ethyl bridge (-CH₂-CH₂-) exhibit characteristic multiplets, while the N-H proton of the indole ring and the amide proton (N-H) give rise to signals that can be identified by their chemical shift and coupling patterns.

¹³C-NMR spectroscopy complements the ¹H-NMR data by providing insights into the carbon skeleton. The spectrum displays separate signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is characteristically found at a low field, often in the range of 165-175 ppm. libretexts.org The sp²-hybridized carbons of the aromatic indole and benzene (B151609) rings resonate in the region of 110-140 ppm, while the sp³-hybridized carbons of the ethyl linker appear at a higher field. libretexts.orglibretexts.org

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

Atom Predicted ¹H-NMR Chemical Shift (ppm) Predicted ¹³C-NMR Chemical Shift (ppm)
Indole N-H~8.1-
Indole Aromatic-H7.0 - 7.7111 - 136
Ethyl -CH₂-N~3.7~40
Ethyl -CH₂-Ar~3.0~25
Amide N-H~6.4-
Benzoyl Aromatic-H7.4 - 7.8127 - 134
Amide C=O-~167

Note: The data in this table is predictive and based on typical chemical shift ranges for the respective functional groups.

Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are employed for the unambiguous assignment of all proton and carbon signals. researchgate.net COSY experiments establish the connectivity between adjacent protons, helping to trace the spin systems within the indole, ethyl, and benzoyl moieties. HMBC spectroscopy is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the different structural fragments of the molecule. For instance, an HMBC correlation between the amide proton and the carbonyl carbon would definitively confirm the amide linkage.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation. The mass spectrum of N-benzoyltryptamine would show a molecular ion peak [M]⁺ corresponding to its molecular formula, C₁₇H₁₆N₂O. researchgate.net

Key fragmentation pathways observed for tryptamine (B22526) derivatives often involve the cleavage of the ethyl side chain. mdpi.com A prominent fragment ion frequently observed corresponds to the indol-3-ethylene cation (m/z 143), resulting from the cleavage of the bond between the two ethyl carbons. researchgate.netmdpi.com Another characteristic fragmentation involves the formation of a benzamide (B126) fragment. researchgate.net High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, providing further confidence in the elemental composition. mdpi.com

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment
264[M]⁺ Molecular ion
143[Indol-3-ethylene]⁺
130[Indole]⁺
121[Benzoyl]⁺
105[Benzoyl cation - O]⁺

Note: The fragmentation data is based on typical fragmentation patterns of related tryptamine and benzamide compounds.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in this compound. The IR spectrum exhibits distinct absorption bands that confirm the presence of the amide and indole moieties. A strong absorption band around 1650 cm⁻¹ is indicative of the amide C=O stretching vibration. researchgate.net The N-H stretching vibrations of the indole and amide groups typically appear in the region of 3300-3400 cm⁻¹. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV spectrum of this compound is characterized by absorption maxima that are typical for the indole nucleus, generally observed around 220, 277, and 288 nm. researchgate.net

Table 3: Characteristic IR and UV-Vis Absorption Data for this compound

Spectroscopic Technique Functional Group/Chromophore Characteristic Absorption
IRAmide C=O~1650 cm⁻¹
IRAmide N-H~1484 cm⁻¹ (bending)
IRIndole & Amide N-H~3300-3400 cm⁻¹ (stretching)
UV-VisIndole Nucleus~220, 277, 288 nm

Note: The data is based on reported values for N-benzoyltryptamine. researchgate.net

X-ray Diffraction (XRD) for Structural Confirmation

Chromatographic Methods for Isolation and Purity Assessment

Chromatographic techniques are essential for the isolation and purification of this compound, as well as for assessing its purity. Thin-layer chromatography (TLC) is routinely used to monitor the progress of the synthesis reaction. scribd.com For purification, column chromatography over silica (B1680970) gel is a common method, often employing a solvent system such as a mixture of petroleum ether and ethyl acetate. researchgate.net High-performance liquid chromatography (HPLC) can be utilized for a more precise assessment of purity. researchgate.net

Biochemical and Cellular Assays for Functional Evaluation

The functional properties of this compound and its derivatives are often investigated through a variety of biochemical and cellular assays. For example, a structurally related compound, N-[3-(2-(dimethylamino)ethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide, has been extensively studied for its high binding affinity and selectivity at the 5-HT(1F) receptor. nih.gov The evaluation of such compounds typically involves in vitro binding assays using cell lines that express the target receptor. nih.gov These assays are crucial for determining the compound's potency and selectivity, which are key indicators of its potential therapeutic utility. nih.gov Further functional evaluation can include assays that measure the inhibition of processes like neurogenic dural inflammation, a key model in migraine research. nih.gov

Advanced Imaging Techniques (e.g., Confocal Laser Scanning Microscopy)

Advanced imaging techniques such as confocal laser scanning microscopy can provide invaluable insights into the subcellular localization and mechanism of action of indole derivatives. While specific studies employing this technique for this compound are not prominent, the methodology is widely applied in cellular biology research. For instance, confocal microscopy has been used to visualize the distribution of fluorescently labeled polymer particles within cells, providing high-resolution images and fluorescence intensity profiles. researchgate.net In the context of this compound research, a fluorescently tagged version of the compound could be synthesized. This would allow researchers to track its uptake, distribution, and interaction with cellular components in real-time, offering a deeper understanding of its biological effects at a subcellular level.

Future Research Trajectories and Academic Research Prospects

Discovery of Novel Biological Targets for Therapeutic Intervention

The indole (B1671886) nucleus is a prominent feature in many compounds that interact with a wide array of biological targets. researchgate.netchula.ac.th For N-[2-(1H-indol-3-yl)ethyl]benzamide, the initial step in uncovering its therapeutic potential lies in broad screening to identify its molecular targets. The structural similarity to known bioactive molecules, such as N-acyl tryptamines which are recognized as endocannabinoid-like mediators, suggests potential interactions with receptors involved in inflammation and metabolic regulation. nih.govfrontiersin.org For instance, related N-acyl tryptamines have been shown to activate serotonin (B10506) receptors, the pregnane (B1235032) X receptor (PXR), and inhibit the Epstein-Barr virus-induced G protein-coupled receptor 2 (EBI2), which is associated with inflammatory bowel disease. nih.govfrontiersin.org

Future research should, therefore, involve comprehensive screening against a panel of receptors, enzymes, and ion channels to pinpoint novel biological targets. This could unveil previously unknown pathways through which this compound exerts its effects, opening doors for therapeutic interventions in areas like neurodegenerative diseases, metabolic disorders, or oncology. mdpi.commdpi.com

Development of Advanced Analogues with Enhanced Selectivity or Potency

Once primary biological targets are identified, the development of advanced analogues of this compound will be crucial for optimizing its therapeutic profile. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the synthesis of new derivatives with improved potency and selectivity. nih.gov

Research on related tryptamine (B22526) and benzamide (B126) derivatives has demonstrated that modifications to either the indole ring, the ethylamine (B1201723) linker, or the benzamide group can significantly impact biological activity. For example, substitutions on the N-benzyl group of tryptamines can modulate affinity for serotonin (5-HT) receptors. nih.gov Similarly, studies on N-benzyl benzamide derivatives have led to the development of potent and selective inhibitors of butyrylcholinesterase (BChE), a key target in advanced Alzheimer's disease. nih.gov The synthesis of tryptamine-based benzamide analogues has also yielded compounds with significant antimicrobial activity. nih.gov

The following table showcases examples of how modifications to the core tryptamine structure can influence biological activity, providing a roadmap for future analogue design of this compound.

Compound ClassModificationResulting Biological ActivityReference
N-Benzyl Tryptamines Halogen substitution on the N-benzyl groupImproved inhibition of SHIP1/2 enzymes mdpi.com
5-Methoxy-tryptamines N-benzyl group substitutionHigh affinity for 5-HT2 receptor family nih.gov
N-Anthraniloyl Tryptamines Combination with N-substituted anthranilic acidInhibition of COX-2 and STAT3 signaling in glioma nih.gov
Tryptanthrin Derivatives Addition of benzenesulfonamide (B165840) substituentsInhibition of cholinesterase activity nih.gov

Exploration of Polypharmacology and Multi-Target Approaches

Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways, making single-target drugs less effective. mdpi.commdpi.com Polypharmacology, the design of single molecules that can modulate multiple targets, offers a promising strategy to enhance therapeutic efficacy and overcome drug resistance. mdpi.com

The tryptamine scaffold is particularly well-suited for developing multi-target-directed ligands (MTDLs). mdpi.com Researchers have successfully designed tryptamine derivatives that simultaneously inhibit acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and cyclooxygenase-2 (COX-2), all of which are implicated in the pathology of Alzheimer's disease. mdpi.com Another study created N-anthraniloyl tryptamine derivatives that act as multifunctional agents against glioma by inhibiting both COX-2 and STAT3 signaling. nih.gov

Future investigations into this compound should explore its potential as a polypharmacological agent. By evaluating its activity across various disease-relevant targets, it may be possible to develop a single compound that addresses multiple facets of a complex disease.

Integration of Omics Data for Mechanistic Insights

To gain a deeper understanding of the biological effects of this compound, integrating "omics" technologies is essential. Metabolomics, transcriptomics, and proteomics can provide a comprehensive view of the cellular pathways modulated by the compound. researchgate.net

For instance, metabolomic analysis of biological fluids after treatment can identify changes in key metabolites and metabolic pathways, offering clues to the compound's mechanism of action. mdpi.com Studies have used integrated metabolomics and gut microbiome analysis to understand how natural compounds containing indole motifs alleviate colitis by modulating tryptophan metabolites. acs.org Transcriptomic analysis can reveal changes in gene expression, highlighting the genetic pathways affected by the compound. mdpi.com This approach can help to build a detailed picture of the compound's downstream effects and identify potential biomarkers for its activity.

Design of Chemical Probes for Pathway Elucidation

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of its biological function. nih.gov Developing a chemical probe based on the this compound scaffold could be a powerful tool for dissecting complex biological pathways. nih.govresearchgate.net

If this compound or a high-affinity analogue is found to have a specific, potent interaction with a novel biological target, it could be further optimized as a chemical probe. This would involve ensuring high selectivity and characterizing its on-target and off-target effects. Such a probe would be invaluable for validating the role of its target protein in health and disease, a critical step in the drug discovery pipeline. mdpi.comnih.gov

Translation of Research Findings to Preclinical Models for Efficacy Evaluation

The ultimate goal of this research trajectory is to translate promising in vitro findings into in vivo efficacy. Preclinical evaluation in animal models is a critical step to assess the therapeutic potential of this compound and its advanced analogues.

Studies on related tryptamine derivatives have shown successful preclinical outcomes. For example, certain N-benzyl benzamide derivatives demonstrated therapeutic effects against cognitive impairment in an Alzheimer's disease model. nih.gov In another study, an N-anthraniloyl tryptamine derivative effectively inhibited tumor growth and improved survival in a glioma model. nih.gov These examples provide a framework for the preclinical evaluation of this compound, which would involve assessing its pharmacokinetics, safety profile, and efficacy in relevant disease models.

Q & A

Q. Advanced

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Temperature Control : Maintaining 0–25°C minimizes side reactions during amide bond formation .
  • Purification : Continuous flow reactors and preparative HPLC improve yield (>90%) and purity (>98%) .
  • Catalysis : Pd-based catalysts enable regioselective modifications in complex analogs .

How can researchers resolve contradictions in reported bioactivity data?

Q. Advanced

  • Assay Standardization : Compare studies using identical cell lines (e.g., HeLa for anticancer assays) and concentrations (IC50_{50} values) .
  • Orthogonal Validation : Cross-verify results with in vivo models or biochemical assays (e.g., enzyme inhibition for antihypertensive activity) .
  • Structural Confirmation : Ensure compounds are not degraded; use LC-MS to confirm stability .

What approaches are used to study structure-activity relationships (SAR) for this compound?

Q. Advanced

  • Substituent Variation : Modify the indole N-alkyl group or benzamide para-substituents to assess impacts on α-adrenoceptor binding (critical for antihypertensive activity) .
  • Electron-Donating/Withdrawing Groups : Introduce halogens or methoxy groups to alter electronic properties and solubility .
  • Bioisosteric Replacement : Replace the benzamide with heterocyclic moieties (e.g., thiazole) to enhance metabolic stability .

What are the key challenges in regioselective functionalization of the indole ring?

Q. Advanced

  • Steric Hindrance : C2/C3 positions on indole are reactive but may require directing groups (e.g., sulfonamides) for selective amidation .
  • Catalytic Systems : Pd(OAc)2_2/Xantphos enables C-H activation at the C7 position in fused indole derivatives .
  • Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to block competing reactive sites during synthesis .

How is purity assessed for research-grade this compound?

Q. Basic

  • Chromatography : HPLC with UV detection (λ = 254 nm) and TLC (Rf_f = 0.5 in ethyl acetate/hexane) .
  • Melting Point : Sharp melting range (e.g., 166–168°C) indicates high crystallinity .
  • Elemental Analysis : Carbon/nitrogen ratios within ±0.4% of theoretical values confirm stoichiometry .

What are the documented biological applications of this compound?

Q. Basic

  • Medicinal Chemistry : Core structure of Indoramin, a clinically used α-adrenoceptor antagonist for hypertension .
  • Antimicrobial Research : Derivatives show activity against S. aureus (MIC = 8 µg/mL) via membrane disruption .
  • Biochemical Probes : Fluorescent analogs enable tracking of serotonin receptor interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.